4-(phenylethynyl)aniline
Overview
Description
4-(phenylethynyl)aniline is an organic compound with the molecular formula C14H11N It is characterized by the presence of a phenylethynyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(phenylethynyl)aniline is typically synthesized through the reaction of aniline with phenylacetylene. This reaction can be carried out under inert conditions, often in the presence of a suitable catalyst. Common catalysts include palladium-based catalysts, which facilitate the coupling of the alkyne (phenylacetylene) with the aromatic amine (aniline) to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives under specific conditions.
Reduction: Reduction reactions can convert the triple bond in the phenylethynyl group to a double or single bond.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Nitro or halogenated aniline derivatives.
Scientific Research Applications
4-(phenylethynyl)aniline has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: Due to its electronic properties, it is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-(phenylethynyl)aniline involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, influencing the compound’s binding affinity to specific targets. Additionally, the aniline moiety can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
- 4-(2-Phenylethenyl)aniline
- 2-(Phenylethynyl)aniline
- 4-(Phenylethynyl)phenol
Comparison: 4-(phenylethynyl)aniline is unique due to the presence of both the phenylethynyl group and the aniline moiety, which confer distinct electronic and chemical properties. Compared to 4-(2-Phenylethenyl)aniline, the ethynyl group in this compound provides additional reactivity and potential for further functionalization .
Biological Activity
4-(Phenylethynyl)aniline, also known as phenylethynylaniline, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms, effects on different biological systems, and potential applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: CHN
- Molecular Weight: 221.27 g/mol
- IUPAC Name: this compound
The compound features an ethynyl group attached to a phenyl ring, which is further connected to an aniline moiety. This unique structure contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including cancer research, enzyme inhibition, and neuropharmacology.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For example, it has been evaluated against breast cancer cell lines MCF-7 and HCC1954. The results indicated differential responses based on the molecular background of the cell lines:
Cell Line | Concentration (μM) | Proliferation Inhibition (%) |
---|---|---|
MCF-7 | 6.25 | 24 |
MCF-7 | 12.5 | 25 |
HCC1954 | 6.25 | 70 |
HCC1954 | 12.5 | 80 |
These findings suggest that HCC1954 cells are more susceptible to the compound compared to MCF-7 cells, likely due to differences in receptor expression (HER2, ER, PR) which influence cellular responses to treatment .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related research:
- Receptor Interaction: The compound may interact with various receptors involved in cancer progression and pain modulation.
- Signal Transduction Pathways: By influencing kinase pathways or hormone receptors (e.g., estrogen receptors), it could alter cellular proliferation and survival signals.
Case Studies
-
Study on Breast Cancer Cell Lines:
A study assessed the effects of various derivatives of phenylethynylaniline on breast cancer cell lines. The results highlighted significant differences in proliferation inhibition based on the specific structural modifications of the compounds used . -
Neuropharmacological Studies:
Research into related compounds has shown their potential role in modulating neurochemical pathways associated with pain relief and anxiety, suggesting that this compound might also possess neuroactive properties .
Properties
IUPAC Name |
4-(2-phenylethynyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQRHOQXHVJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404945 | |
Record name | 4-(2-phenylethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-25-8 | |
Record name | 4-(2-phenylethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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